REACTION_CXSMILES
|
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([N:12]2[C:16]([C:17](=O)[CH3:18])=[C:15]([C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)[N:14]=[CH:13]2)[CH2:8][CH2:7]1)=O)C.[CH3:27]OC(OC)N(C)C.[NH2:35][C:36]([NH2:38])=[NH:37].Cl.C([O-])([O-])=O.[K+].[K+].[OH-].[K+]>C1(C)C=CC=CC=1.O.C(O)C.CC(O)C>[NH:6]1[CH2:11][CH2:10][CH:9]([N:12]2[C:16]([C:17]3[CH:18]=[CH:27][N:35]=[C:36]([NH2:38])[N:37]=3)=[C:15]([C:20]3[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=3)[N:14]=[CH:13]2)[CH2:8][CH2:7]1 |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
ketoimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)N1C=NC(=C1C(C)=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=N)N
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
was continued at 90° C. for 24 h, at which point HPLC
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
was continued at 95° C. for 8 h
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heated for 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solid which formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water (50 mL) and Et2O (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)N1C=NC(=C1C1=NC(=NC=C1)N)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |